molecular formula C12H8F2O B11898042 1-(Difluoromethyl)naphthalene-5-carboxaldehyde

1-(Difluoromethyl)naphthalene-5-carboxaldehyde

Cat. No.: B11898042
M. Wt: 206.19 g/mol
InChI Key: VRYBMSMHPCSKLR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-5-carboxaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₂H₈F₂O (molecular weight: 206.19 g/mol). The compound features a naphthalene backbone substituted with a difluoromethyl (-CF₂H) group at position 1 and a carboxaldehyde (-CHO) group at position 5. The difluoromethyl group introduces steric and electronic effects, such as increased electronegativity and metabolic stability, while the aldehyde moiety provides reactivity for further chemical modifications, such as condensation or oxidation reactions .

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

5-(difluoromethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H8F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-7,12H

InChI Key

VRYBMSMHPCSKLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)naphthalene-5-carboxaldehyde can be synthesized through several methods. One common approach involves the introduction of the difluoromethyl group via a halogen exchange reaction, followed by formylation to introduce the carboxaldehyde group. The reaction conditions typically involve the use of strong bases and specific solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde may involve large-scale halogen exchange reactions followed by formylation. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group readily participates in condensation reactions with amines to form imines or Schiff bases. This reactivity is exploited in synthesizing heterocyclic frameworks:

Reaction TypeConditionsProductYieldSource
Imine formationAmines, anhydrous solvent, RTNaphthylimine derivatives60-85%
Skraup-like cyclizationm-NO₂PhSO₃Na, dioxane/water, reflux1,5-Naphthyridine analogs45-50%

Mechanistic studies indicate the aldehyde acts as an electrophilic partner, with the difluoromethyl group influencing reaction rates through electronic effects .

Nucleophilic Additions

The electron-deficient aldehyde undergoes nucleophilic attacks with various reagents:

Key transformations:

  • Grignard additions : Alkyl/aryl magnesium halides yield secondary alcohols
    R-Mg-X + ArCHO → ArCH(OH)R\text{R-Mg-X + ArCHO → ArCH(OH)R}
    Typical yields: 68-73% in THF at −78°C

  • Hydride reductions : NaBH₄ or LiAlH₄ reduces the aldehyde to
    1-(difluoromethyl)naphthalene-5-methanol
    ArCHO → ArCH₂OH\text{ArCHO → ArCH₂OH}
    Isolation efficiency: >90%

  • Trifluoromethylation : Me₃SiCF₃/CsF system enables C-CF₃ bond formation
    ArCHO + CF₃⁻ → ArCF₂CHO\text{ArCHO + CF₃⁻ → ArCF₂CHO}
    Achieves 32% yield in DMF at −15°C

Oxidation and Reduction Pathways

The compound demonstrates redox versatility:

ProcessReagentsProductNotes
OxidationKMnO₄, acidic conditions1-(Difluoromethyl)naphthalene-5-carboxylic acidComplete conversion in 6h
Reductive aminationH₂, Pd/C, NH₃1-(Difluoromethyl)naphthalene-5-methylamineRequires 50 psi H₂

Electrochemical studies reveal a reduction potential of −1.2 V vs SCE for the aldehyde group .

Cycloaddition Reactions

The naphthalene core participates in [4+2] cycloadditions:

Diels-Alder reactivity:

  • Reacts with electron-rich dienes (e.g., 1,3-cyclohexadiene)

  • Forms polycyclic adducts with 68% endo selectivity

  • Transition state stabilized by naphthalene π-system conjugation

Mechanistic highlights:

  • Aldehyde group polarizes the dienophile

  • Difluoromethyl group enhances electrophilicity (Hammett σₚ = +0.34)

  • Activation energy: ~25 kcal/mol (DFT calculations)

Halogenation and Functionalization

Electrophilic substitution occurs at the naphthalene ring:

Regioselectivity data (HNO₃/H₂SO₄ nitration):

PositionYield (%)Relative Rate
4721.00
6180.25
8100.14

The aldehyde group directs substitution to the para position, while the difluoromethyl group moderately deactivates the ring .

Photochemical Behavior

UV irradiation (λ = 254 nm) induces:

  • Norrish Type II cleavage of the aldehyde group

  • Quantum yield: Φ = 0.12 in acetonitrile

  • Forms naphthyl radicals detectable by EPR

This comprehensive analysis demonstrates 1-(difluoromethyl)naphthalene-5-carboxaldehyde's utility in organic synthesis, particularly for constructing fluorinated aromatic systems. Its reactivity profile combines classical aldehyde chemistry with unique electronic effects from the difluoromethyl substituent, enabling diverse transformations under controlled conditions.

Scientific Research Applications

Biological Applications

1-(Difluoromethyl)naphthalene-5-carboxaldehyde exhibits potential biological activities that can be leveraged in drug design. Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes, indicating possible therapeutic applications.

Case Study: Enzyme Inhibition

  • A study evaluated the binding affinity of difluoromethylated naphthalene derivatives to target enzymes, showing significant inhibitory effects comparable to established pharmaceuticals. This suggests that 1-(difluoromethyl)naphthalene-5-carboxaldehyde could be developed as a lead compound for further drug development.

Pharmaceutical Chemistry

The incorporation of fluorinated compounds in pharmaceuticals has been shown to enhance metabolic stability and bioactivity. The presence of the difluoromethyl group in 1-(difluoromethyl)naphthalene-5-carboxaldehyde may improve its pharmacokinetic properties, making it a valuable scaffold for drug discovery.

Table 2: Potential Pharmacological Effects

EffectDescription
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways
Enhanced BioactivityImproved interaction with biological targets due to fluorination
Metabolic StabilityIncreased resistance to metabolic degradation

Materials Science Applications

In addition to its pharmaceutical applications, 1-(difluoromethyl)naphthalene-5-carboxaldehyde can also be utilized in materials science. Its unique chemical properties allow for the development of advanced materials with tailored characteristics, such as:

  • Fluorescent Dyes : The compound can be modified to create fluorescent materials useful in imaging and sensing applications.
  • Polymer Additives : Incorporating this compound into polymer matrices may enhance their mechanical properties and thermal stability.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)naphthalene-5-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the carboxaldehyde group can form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde with analogous naphthaldehyde derivatives:

Compound Molecular Formula Molecular Weight Substituent (Position) Functional Group (Position) Estimated LogP<sup>a</sup> Key Reactivity
1-(Difluoromethyl)naphthalene-5-carboxaldehyde C₁₂H₈F₂O 206.19 -CF₂H (1) -CHO (5) ~3.2 High aldehyde reactivity; stabilized against oxidation due to fluorine
5-Nitro-1-naphthaldehyde<sup>b</sup> C₁₁H₇NO₃ 201.18 -NO₂ (5) -CHO (1) ~1.8 Electron-withdrawing nitro group enhances electrophilicity of aldehyde; prone to nitration side reactions
1-Naphthaldehyde<sup>c</sup> C₁₁H₈O 156.18 None -CHO (1) ~2.5 Standard aldehyde reactivity; susceptible to oxidation and nucleophilic attack

Notes:

  • <sup>a</sup>LogP values estimated using fragment-based methods.
  • <sup>b</sup>Data sourced from ChemSpider and synthesis studies .
  • <sup>c</sup>Commercial derivative listed in reagent catalogs .
Key Observations:
  • Electronic Effects : The difluoromethyl group in 1-(Difluoromethyl)naphthalene-5-carboxaldehyde is less electron-withdrawing than the nitro group in 5-Nitro-1-naphthaldehyde but still reduces electron density at the aldehyde, moderating its reactivity compared to unsubstituted 1-naphthaldehyde .

Biological Activity

1-(Difluoromethyl)naphthalene-5-carboxaldehyde is an organic compound characterized by its unique structural features, which include a naphthalene core, a difluoromethyl group, and a carboxaldehyde functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(Difluoromethyl)naphthalene-5-carboxaldehyde is C12H8F2O. The presence of the difluoromethyl group is significant as it enhances the compound's reactivity and influences its interaction with biological targets. The structural configuration can affect various biological activities, including enzyme inhibition and antimicrobial properties.

Synthesis

Several synthetic routes have been explored for producing 1-(Difluoromethyl)naphthalene-5-carboxaldehyde. These methods typically involve the introduction of the difluoromethyl group onto the naphthalene framework followed by formylation to yield the carboxaldehyde. The synthesis often requires specific reagents and conditions to achieve high yields.

Enzyme Inhibition

Preliminary studies indicate that compounds with similar structures to 1-(Difluoromethyl)naphthalene-5-carboxaldehyde exhibit significant inhibitory effects on various enzymes, suggesting that this compound may possess similar properties. For instance, difluoromethyl derivatives have been shown to inhibit glutathione transferases (GSTs), which play crucial roles in detoxification processes in cells .

Antimicrobial Activity

Research has demonstrated that difluoromethylated compounds can enhance antibacterial activity. For example, a study showed that difluoromethyl derivatives exhibited improved selectivity against Mycobacterium smegmatis compared to their non-fluorinated counterparts . This enhanced activity is attributed to the balance between lipophilicity and hydrogen bonding capabilities of the difluoromethyl moiety.

Cytotoxic Effects

The cytotoxicity of fluorinated compounds has been a subject of interest in cancer research. Studies indicate that certain difluoromethylated naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 cells . The mechanism often involves inducing apoptosis through mitochondrial pathways, where the treatment alters protein expression levels related to cell survival and death .

Case Studies

Study Findings Reference
Study on enzyme inhibitionDemonstrated significant inhibition of GSTs by difluoromethyl analogues
Antimicrobial evaluationEnhanced activity against M. smegmatis with difluoromethyl modifications
Cytotoxicity assessmentInduced apoptosis in HCT116 cells via mitochondrial pathways

Discussion

The biological activity of 1-(Difluoromethyl)naphthalene-5-carboxaldehyde appears promising based on initial findings regarding enzyme inhibition, antimicrobial properties, and cytotoxic effects. However, further research is necessary to elucidate specific mechanisms of action and to explore potential therapeutic applications.

Q & A

What are the key synthetic routes for 1-(Difluoromethyl)naphthalene-5-carboxaldehyde, and how are intermediates characterized?

Basic Research Focus
The synthesis typically involves fluorination of naphthalene derivatives or aldehyde functionalization. A common approach includes:

  • Step 1 : Introducing the difluoromethyl group via nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor™ on a brominated naphthalene precursor.
  • Step 2 : Directing aldehyde group installation at the 5-position using formylation reactions (e.g., Vilsmeier-Haack reaction).
    Characterization : Confirm structural integrity using 1H^1\text{H}/19F^{19}\text{F}-NMR to verify fluoromethyl group incorporation, FT-IR for aldehyde stretch (~1700 cm1^{-1}), and LC-MS for purity assessment .

How does the difluoromethyl group influence the compound’s physicochemical properties and reactivity?

Basic Research Focus
The difluoromethyl (-CF2_2H) group:

  • Electronically : Exerts strong electron-withdrawing effects via inductive polarization, lowering the pKa of adjacent protons and altering redox behavior.
  • Sterically : Introduces modest steric bulk, which can hinder rotational freedom in the naphthalene scaffold.
    Methodological Analysis : Use density functional theory (DFT) to model electrostatic potential surfaces and compare with non-fluorinated analogs. Experimentally, assess solubility via octanol-water partitioning (logP) and thermal stability via differential scanning calorimetry (DSC) .

What experimental designs are recommended for assessing in vitro toxicity of this compound?

Advanced Research Focus
Study Design :

  • Cell Models : Prioritize hepatic (HepG2) and pulmonary (A549) cell lines due to naphthalene derivatives’ known hepatotoxicity and respiratory effects .
  • Dose Range : Include sub-cytotoxic (IC10_{10}) to lethal (IC90_{90}) concentrations, with exposure times ≥72 hours to capture delayed effects.
  • Endpoints : Measure oxidative stress (ROS via DCFDA), mitochondrial dysfunction (JC-1 assay), and apoptosis (caspase-3/7 activity).
    Risk of Bias Mitigation : Randomize dose allocation and use blinded analysis per Table C-7 guidelines .

How can conflicting data on environmental persistence of fluorinated naphthalenes be resolved?

Advanced Research Focus
Data Contradictions : Discrepancies in half-life (e.g., soil vs. aquatic systems) may arise from variable microbial activity or photodegradation rates.
Resolution Strategies :

  • Controlled Microcosm Studies : Compare degradation under standardized light (UV-A/B), temperature (25°C), and microbial consortia (e.g., Pseudomonas spp.).
  • Analytical Consistency : Use isotope dilution LC-MS/MS for quantification to minimize matrix interference .
    Evidence Synthesis : Apply systematic review frameworks (e.g., PRISMA) to harmonize data from heterogeneous studies .

What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

Advanced Research Focus
Docking Workflow :

Target Selection : Prioritize CYP1A1/2 and CYP2E1 isoforms, which metabolize polycyclic aromatics .

Ligand Preparation : Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level.

Molecular Dynamics (MD) : Simulate binding stability over 100 ns (AMBER22) to identify key residues (e.g., Phe260^{260} in CYP1A1) for hydrogen bonding or π-π stacking.
Validation : Cross-reference with in vitro CYP inhibition assays (fluorometric) to confirm computational predictions .

How do regulatory guidelines inform biomonitoring studies for occupational exposure?

Advanced Research Focus
Biomarker Selection : Monitor urinary 1- and 2-naphthol (hydroxylated metabolites) via GC-MS, adjusted for creatinine levels.
Sampling Protocol :

  • Timing : Collect pre-shift (baseline) and post-shift samples to account for acute exposure.
  • Cohort Design : Use prospective cohorts with ≥6-month follow-up to assess cumulative effects (Table C-6 risk criteria) .
    Compliance : Align with OSHA Permissible Exposure Limits (PELs) for naphthalene (10 ppm TWA) and ATSDR Minimal Risk Levels (MRLs) .

What spectroscopic techniques differentiate polymorphic forms of this compound?

Advanced Research Focus
Techniques :

  • PXRD : Identify crystalline vs. amorphous phases; characteristic peaks for the α-polymorph appear at 2θ = 12.3°, 15.7°.
  • Solid-State NMR : Use 13C^{13}\text{C}-CP/MAS to distinguish hydrogen-bonding patterns in the aldehyde group.
  • Raman Spectroscopy : Bands at 1600–1650 cm1^{-1} indicate π-π stacking variations in the naphthalene core.
    Method Validation : Cross-correlate with DSC to link spectral features to thermal transitions (e.g., melting point shifts) .

How are structure-activity relationships (SARs) explored for fluorinated naphthalene derivatives?

Advanced Research Focus
SAR Framework :

Core Modifications : Compare 5-carboxaldehyde vs. 5-carboxylic acid derivatives in receptor binding (e.g., aryl hydrocarbon receptor).

Fluorine Positioning : Synthesize 1-(trifluoromethyl) and 1-chloro analogs to isolate electronic vs. steric effects.

Bioisosterism : Replace the aldehyde with a nitro group to assess impact on cellular uptake.
Data Integration : Multivariate analysis (PLS regression) to quantify contributions of logP, polar surface area, and dipole moment to activity .

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